alpha-D-glucosamine 1-phosphate

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glucosamine 1-phosphate is a natural product found in Daphnia pulex and Trypanosoma brucei with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

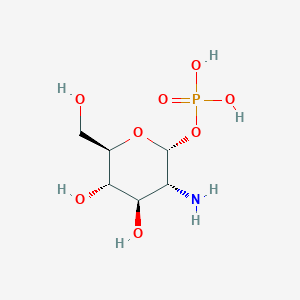

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-QZABAPFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175855 |

Source

|

| Record name | alpha-D-Glucosamine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-75-2 |

Source

|

| Record name | α-D-Glucosamine 1-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucosamine 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucosamine 1-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSG3MU7VAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Significance As a Central Metabolite and Biosynthetic Intermediate

Alpha-D-glucosamine 1-phosphate is a fundamental molecule in the metabolism of amino sugars, which are essential components of various macromolecules. c-nag.comwikipedia.org It serves as a key precursor in the biosynthesis of peptidoglycan, a major component of bacterial cell walls, making it a significant area of study in microbiology and the development of novel antimicrobial agents. caltagmedsystems.co.uk

The compound's central role is further highlighted by its position in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the production of uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. nih.gov Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that influences protein folding, stability, and function.

Detailed Research Findings:

The metabolism of this compound is intricately regulated by a series of enzymes. One such key enzyme is glucosamine-1-phosphate N-acetyltransferase (EC 2.3.1.157), which catalyzes the conversion of this compound and acetyl-CoA into N-acetyl-alpha-D-glucosamine 1-phosphate and CoA. wikipedia.org This reaction is a critical step in the pathway leading to UDP-GlcNAc synthesis. In Escherichia coli, the glmU gene product is a bifunctional enzyme possessing both glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities, demonstrating the streamlined nature of this pathway in some organisms. wikipedia.org

Furthermore, enzymes within the α-D-phosphohexomutase (PHM) superfamily are responsible for the reversible conversion of phosphosugars, including the isomerization of glucosamine (B1671600) 6-phosphate to glucosamine 1-phosphate. nih.gov These enzymes are fundamental to primary metabolism across all kingdoms of life. nih.gov

The following table summarizes the key enzymes involved in the metabolism of this compound and its derivatives:

| Enzyme | EC Number | Substrates | Products | Function |

| Glucosamine-1-phosphate N-acetyltransferase | 2.3.1.157 | acetyl-CoA, this compound | CoA, N-acetyl-alpha-D-glucosamine 1-phosphate | Catalyzes the N-acetylation of glucosamine 1-phosphate, a key step in UDP-GlcNAc biosynthesis. wikipedia.org |

| Phosphoacetylglucosamine mutase | N-acetyl-D-glucosamine 6-phosphate | N-acetyl-glucosamine 1-phosphate | Mediates the interconversion of N-acetylglucosamine phosphates. hmdb.ca | |

| UDP-N-acetylhexosamine pyrophosphorylase | N-acetyl-glucosamine 1-phosphate, UTP | UDP-N-acetylglucosamine, pyrophosphate | Catalyzes the final step in the synthesis of UDP-GlcNAc. hmdb.casigmaaldrich.com | |

| Phosphoglucosamine mutase | Glucosamine 6-phosphate | Glucosamine 1-phosphate | Part of the α-D-phosphohexomutase superfamily, responsible for the isomerization of glucosamine phosphates. nih.gov | |

| α-N-acetyl-D-glucosamine-1-phosphodiester N-acetylglucosaminidase | Phosphodiesters with outer N-acetylglucosamine | N-acetylglucosamine | Cleaves N-acetylglucosamine residues from phosphodiesters, but has no significant activity towards alpha-N-acetylglucosamine 1-phosphate itself. nih.gov |

Historical Perspectives on Aminosugar Phosphate Research and Its Evolution

De Novo Biosynthetic Pathways Leading to this compound Formation

The de novo synthesis pathway to this compound begins with the phosphorylation of D-glucosamine or the conversion of fructose-6-phosphate (B1210287). In bacteria, the pathway to UDP-GlcNAc from fructose-6-phosphate involves four key enzymes: glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). oup.com The initial product that leads to this compound is glucosamine-6-phosphate.

The first committed step in the utilization of glucosamine (B1671600) is its phosphorylation. This reaction is catalyzed by a phosphotransferase enzyme that transfers a phosphate group from a donor molecule, typically ATP, to the glucosamine substrate. wikipedia.org The enzymatic mechanism involves the binding of ATP and D-glucosamine to the active site of the kinase. The terminal phosphate group of ATP is then transferred to the hydroxyl group on the C6 carbon of glucosamine, resulting in the formation of D-glucosamine 6-phosphate and ADP. wikipedia.orgresearchgate.net This initial phosphorylation to the 6-position is a common strategy in carbohydrate metabolism, preparing the sugar for subsequent enzymatic conversions.

The specific enzyme responsible for the phosphorylation of D-glucosamine is glucosamine kinase (EC 2.7.1.8). wikipedia.org This enzyme belongs to the family of transferases and is systematically named ATP:D-glucosamine phosphotransferase. wikipedia.org Its primary metabolic role is to catalyze the chemical reaction:

ATP + D-glucosamine ⇌ ADP + D-glucosamine 6-phosphate

By converting free glucosamine into its phosphorylated form, glucosamine kinase effectively traps the molecule within the cell and activates it for entry into various metabolic pathways, including the hexosamine biosynthesis pathway. wikipedia.org While some hexokinases can phosphorylate glucosamine, dedicated glucosamine kinases perform this crucial first step in many organisms. researchgate.net

Intramolecular Phosphoryl Group Transfer: Interconversion with Glucosamine 6-Phosphate

Following its synthesis, glucosamine-6-phosphate is converted to this compound through an intramolecular isomerization reaction. This critical step repositions the phosphate group from the C6 to the C1 position, a necessary rearrangement for the subsequent synthesis of UDP-N-acetylglucosamine. nih.govoup.com This conversion is catalyzed by the enzyme phosphoglucosamine mutase (GlmM). oup.com

Phosphoglucosamine mutase (GlmM), also known by its systematic name alpha-D-glucosamine 1,6-phosphomutase (EC 5.4.2.10), is the enzyme that catalyzes the interconversion of glucosamine-6-phosphate and glucosamine-1-phosphate. oup.comwikipedia.org The catalytic mechanism of GlmM from Escherichia coli has been well-characterized and proceeds via a classical ping-pong bi-bi mechanism. nih.govuniprot.org

Key features of GlmM catalysis include:

Phosphoenzyme Requirement : The enzyme is only active in its phosphorylated form. nih.govnih.gov In E. coli, a specific serine residue, Ser102, located in the active site, must be covalently linked to a phosphate group for the enzyme to be functional. oup.comnih.govnih.gov

Autophosphorylation : The initial phosphorylation of the enzyme can occur through an autophosphorylation process in the presence of ATP and a divalent cation. nih.gov

Ping-Pong Mechanism : The reaction involves two distinct steps. First, the phosphorylated enzyme donates its phosphate group to the C1 position of the substrate (glucosamine-6-phosphate), forming a glucosamine-1,6-bisphosphate intermediate and a dephosphorylated enzyme. uniprot.orgnih.gov In the second step, the dephosphorylated enzyme abstracts the phosphate group from the C6 position of the intermediate, releasing the product (glucosamine-1-phosphate) and regenerating the phosphoenzyme. nih.gov

This mutase belongs to the α-D-phosphohexomutase superfamily, which shares conserved active site features. wikipedia.org The essentiality of GlmM has been demonstrated in several bacteria, where its depletion leads to significant morphological defects and loss of viability due to the inability to synthesize peptidoglycan. cuni.cz

The reaction catalyzed by phosphoglucosamine mutase is reversible, allowing for the interconversion between the 1-phosphate and 6-phosphate isomers of glucosamine. nih.gov The direction of the reaction is governed by the relative concentrations of the substrate and product, and it is pulled toward the formation of this compound by the subsequent, essentially irreversible, steps in the UDP-GlcNAc biosynthetic pathway. nih.gov

In bacteria, the enzyme GlmU rapidly utilizes this compound in two successive reactions: first, its acetylation to N-acetyl-alpha-D-glucosamine 1-phosphate, and second, its reaction with UTP to form UDP-N-acetylglucosamine. nih.govwikipedia.org The constant consumption of this compound shifts the equilibrium of the GlmM-catalyzed reaction, ensuring a continuous flux of glucosamine-6-phosphate towards the synthesis of the essential cell wall precursor.

Data Tables

Table 1: Key Enzymes in the Formation and Interconversion of this compound

| Enzyme Name | EC Number | Substrates | Products | Catalytic Function |

| Glucosamine Kinase | 2.7.1.8 | ATP, D-glucosamine | ADP, D-glucosamine 6-phosphate | Initial phosphorylation of glucosamine. wikipedia.org |

| Phosphoglucosamine Mutase (GlmM) | 5.4.2.10 | alpha-D-glucosamine 6-phosphate | This compound | Reversible intramolecular transfer of a phosphate group. oup.comnih.gov |

Table 2: Research Findings on E. coli Phosphoglucosamine Mutase (GlmM)

| Parameter | Finding | Reference |

| Catalytic Mechanism | Ping-pong bi-bi | nih.govuniprot.org |

| Essential Intermediate | alpha-D-glucosamine 1,6-bisphosphate | uniprot.org |

| Active Form | Phosphorylated enzyme | nih.govnih.gov |

| Phosphorylation Site | Serine 102 | nih.govnih.gov |

| Substrate Specificity | Can catalyze the interconversion of glucose-1-P and glucose-6-P at a 1400-fold lower rate. | nih.govuniprot.org |

| Essentiality | Essential for the biosynthesis of cell-wall peptidoglycan and lipopolysaccharide. | nih.gov |

Enzymatic Transformations and Detailed Reaction Mechanisms Involving Alpha D Glucosamine 1 Phosphate

Nucleotidylyltransferase Reactions Utilizing N-acetyl-alpha-D-Glucosamine 1-Phosphate

Following its synthesis, N-acetyl-alpha-D-glucosamine 1-phosphate serves as a substrate for a nucleotidylyltransferase reaction, which is the final step in the biosynthesis of UDP-N-acetylglucosamine. ebi.ac.uk This reaction is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (EC 2.7.7.23), also known as N-acetylglucosamine-1-phosphate uridyltransferase. ebi.ac.ukwikipedia.org In many bacteria, this activity is carried out by the N-terminal domain of the bifunctional GlmU protein. ebi.ac.uk

The reaction involves the transfer of a uridylyl group from uridine (B1682114) triphosphate (UTP) to N-acetyl-alpha-D-glucosamine 1-phosphate. wikipedia.org The chemical equation for this reversible reaction is:

UTP + N-acetyl-alpha-D-glucosamine 1-phosphate ⇌ UDP-N-acetyl-D-glucosamine + diphosphate (B83284) wikipedia.org

The mechanism proceeds via a nucleophilic attack of a phosphate (B84403) oxygen from N-acetyl-alpha-D-glucosamine 1-phosphate on the alpha-phosphate of UTP. ebi.ac.uk This attack leads to the formation of a pentavalent phosphate transition state, which is stabilized by a magnesium ion (Mg²⁺) in the active site. ebi.ac.ukrsc.org The transition state then collapses, resulting in the release of pyrophosphate and the formation of UDP-N-acetylglucosamine. ebi.ac.uk In eukaryotic systems, a highly conserved lysine (B10760008) residue can mimic the role of a second metal ion that is observed in bacterial orthologues. rsc.org

Interactive Data Table: Enzymes and Reactions

| Enzyme | EC Number | Substrates | Products | Function |

|---|---|---|---|---|

| Glucosamine-1-phosphate N-acetyltransferase | 2.3.1.157 | acetyl-CoA, alpha-D-glucosamine 1-phosphate | CoA, N-acetyl-alpha-D-glucosamine 1-phosphate | N-acetylation of glucosamine (B1671600) 1-phosphate |

| UDP-N-acetylglucosamine pyrophosphorylase | 2.7.7.23 | UTP, N-acetyl-alpha-D-glucosamine 1-phosphate | diphosphate, UDP-N-acetyl-D-glucosamine | Formation of UDP-N-acetylglucosamine |

Catalysis by UTP-N-acetylglucosamine Pyrophosphorylase (EC 2.7.7.23, GlmU)

UTP-N-acetylglucosamine pyrophosphorylase, commonly known as GlmU, is a bifunctional enzyme critical for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for peptidoglycan and lipopolysaccharide biosynthesis in bacteria. ebi.ac.uknih.govresearchgate.netmdpi.com Due to its vital role in bacterial survival, GlmU is a significant target for the development of new antibiotics. ebi.ac.uknih.gov

The enzyme catalyzes two sequential reactions in separate active sites:

Acetyltransferase Activity (EC 2.3.1.157) : The C-terminal domain of GlmU catalyzes the acetylation of this compound (GlcN-1-P) using Acetyl-CoA as the acetyl group donor. This reaction yields N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P). ebi.ac.ukmdpi.comuniprot.org

Uridylyltransferase Activity (EC 2.7.7.23) : The N-terminal domain facilitates the transfer of a uridylyl group from UTP to GlcNAc-1-P. ebi.ac.uk This reaction produces the final product, UDP-GlcNAc, and pyrophosphate (PPi). uniprot.orgqmul.ac.ukgenome.jp

The GlmU enzyme is found in numerous bacteria, including Escherichia coli, Mycobacterium tuberculosis, and Haemophilus influenzae. ebi.ac.ukresearchgate.netqmul.ac.uk

Kinetic and Mechanistic Studies of Uridine Diphosphate-N-acetylglucosamine Synthesis

Kinetic analyses have shown that the synthesis of UDP-GlcNAc by the GlmU uridylyltransferase domain follows a sequential and ordered binding mechanism. nih.govnih.gov The reaction initiates with the binding of UTP to the enzyme, which is then followed by the binding of the second substrate, GlcNAc-1-P. nih.govnih.gov

The catalytic mechanism proceeds through several key steps:

Nucleophilic Attack : After both substrates are bound, the non-esterified phosphate oxygen of GlcNAc-1-P performs a nucleophilic attack on the α-phosphate of UTP. ebi.ac.uknih.gov

Transition State Formation : This attack leads to the formation of a pentavalent phosphate intermediate at the α-phosphate. ebi.ac.ukmdpi.com This transition state is stabilized by a divalent metal ion, typically Mg²⁺, and interactions with active site residues like Arginine 18. ebi.ac.uk

Product Release : The transition state collapses, resulting in the release of pyrophosphate and the formation of UDP-GlcNAc. This process involves an inversion of the stereochemical configuration at the α-phosphate. nih.gov

Some studies also indicate that the catalytic mechanism may be dependent on two metal ions. nih.gov

Substrate Promiscuity and Specificity of Related Nucleotidylyltransferases

The substrate specificity of GlmU varies between different organisms. Bacterial GlmU enzymes are highly specific for GlcNAc-1-P and exhibit low activity toward N-acetyl-α-D-galactosamine 1-phosphate (GalNAc-1-P). qmul.ac.ukgenome.jp In contrast, the corresponding enzymes from plant and animal sources can efficiently utilize both GlcNAc-1-P and GalNAc-1-P as substrates. qmul.ac.ukgenome.jp

The substrate promiscuity of other related enzymes has also been explored. For instance, N-acetylhexosamine 1-kinases (NahK) are capable of phosphorylating a range of N-acetylhexosamines and their derivatives, demonstrating broad substrate tolerance. nih.govresearchgate.net Similarly, certain bacterial β1-3-N-acetylglucosaminyltransferases can utilize a variety of sugar nucleotides as donor substrates. researchgate.net This contrasts with enzymes like N-acetylglucosamine 1-phosphate transferase, which shows a distinct preference for dolichyl phosphate over polyprenyl phosphate as its lipid substrate. nih.gov

| Enzyme | Primary Substrate(s) | Alternative Substrates / Promiscuity | Source Organism Type |

|---|---|---|---|

| GlmU (Uridylyltransferase) | N-acetyl-α-D-glucosamine 1-phosphate | Low activity with N-acetyl-α-D-galactosamine 1-phosphate | Bacteria qmul.ac.ukgenome.jp |

| UDP-N-acetylglucosamine diphosphorylase | N-acetyl-α-D-glucosamine 1-phosphate | Active with N-acetyl-α-D-galactosamine 1-phosphate | Plants, Animals qmul.ac.ukgenome.jp |

| N-Acetylhexosamine 1-kinase (NahK) | N-acetylglucosamine, N-acetylgalactosamine | Tolerates various modifications at C2, C3, and C6 of the sugar ring | Bacteria (Bifidobacterium) nih.govresearchgate.net |

Elucidation of Enzyme-Substrate Binding and Structural Dynamics

Structural studies, primarily through X-ray crystallography, have provided detailed insights into the binding of substrates to GlmU and the enzyme's conformational changes during catalysis. The N-terminal uridylyltransferase domain possesses a characteristic Rossmann-like fold, with distinct binding sites for UTP and GlcNAc-1-P. nih.gov

The binding process induces significant structural dynamics. Initially, the enzyme binds UTP while remaining in a relatively "open" conformation. nih.govmdpi.com The subsequent binding of GlcNAc-1-P triggers a large conformational change, causing a closure of the active site cleft. nih.govnih.gov This movement properly positions the substrates for the nucleophilic attack and shields the reaction from the solvent. nih.gov Crystal structures of GlmU from E. coli, H. influenzae, and M. tuberculosis in complex with substrates, products, or inhibitors have been resolved, identifying key amino acid residues involved in substrate recognition and catalysis. ebi.ac.uknih.govresearchgate.netresearchgate.net

Phosphorolytic and Glycosyltransferase Reactions Involving this compound

Beyond its role in UDP-GlcNAc synthesis, this compound can also participate in reactions catalyzed by other enzyme families, such as glycoside hydrolases acting as phosphorylases.

Activity of Glycoside Hydrolase Family Enzymes (e.g., Cellodextrin Phosphorylase) with this compound as a Donor Substrate

Cellodextrin phosphorylase (CDP, EC 2.4.1.49), a member of the Glycoside Hydrolase family 94 (GH94), typically catalyzes the reversible phosphorolysis of cellodextrins using inorganic phosphate to produce α-D-glucose 1-phosphate (Glc-1-P). nih.govnih.govwikipedia.org However, research has demonstrated that these enzymes can exhibit substrate promiscuity.

A study on CDP from Ruminiclostridium thermocellum revealed that it can utilize the non-natural donor substrate α-D-glucosamine 1-phosphate (GlcN-1-P). nih.gov When provided with GlcN-1-P and a cellobiose (B7769950) acceptor, the enzyme catalyzed the synthesis of a glucosamine-containing oligosaccharide. nih.gov This reaction, however, appeared to be limited to a single turnover. nih.gov In the same study, other sugar phosphates like α-D-xylose 1-phosphate and α-D-mannose 1-phosphate were found to be poor donors and instead acted as competitive inhibitors of the enzyme. nih.gov

Other GH families also contain enzymes that interact with phosphorylated sugars. For example, GH4 and GH1 include 6-phospho-glucosidases that specifically act on phosphorylated substrates. cazypedia.orgcazypedia.org

| Donor Substrate | Activity/Observation | Reference |

|---|---|---|

| α-D-Glucose 1-Phosphate (Glc-1-P) | Natural donor substrate for cellodextrin synthesis | nih.gov |

| α-D-Glucosamine 1-Phosphate (GlcN-1-P) | Acts as a donor for a single turnover, producing a glucosamine addition product | nih.gov |

| α-D-Xylose 1-Phosphate (Xyl-1-P) | Poor donor, acts as a competitive inhibitor | nih.gov |

| α-D-Mannose 1-Phosphate (Man-1-P) | Poor donor, acts as a competitive inhibitor | nih.gov |

Structural Determinants of Substrate Recognition in Phosphorylase Systems

The ability of phosphorylases to recognize and act upon specific substrates is dictated by precise structural features within their active sites. In GH94 enzymes like CDP, structural comparisons with the closely related cellobiose phosphorylase (CBP) highlight the features that govern acceptor substrate specificity. The active site of CDP features a wider canyon-like groove, which allows it to accommodate larger oligosaccharide acceptors compared to the more enclosed active site of CBP. nih.gov The catalytic mechanism for these phosphorylases is an inverting displacement that relies on a single catalytic aspartate residue acting as a general acid. nih.gov

In a broader context, many phosphorylases, such as those in the large HAD (haloalkanoic acid dehalogenase) superfamily, utilize a distinct "cap domain" for substrate recognition, which is structurally separate from the catalytic core. nih.gov However, some members of this family that lack a cap domain have evolved an alternative strategy for substrate selection. They employ flexible peptide loops that surround the active site. These loops present specific residues that form a recognition surface for the substrate, demonstrating how diverse structural solutions can achieve high substrate specificity. nih.govnih.gov

Hydrolysis Mechanisms of this compound Esters

The hydrolysis of this compound involves the cleavage of the phosphate ester linkage, a reaction of significant interest in understanding the stability and reactivity of this important biomolecule. The mechanism and rate of this hydrolysis are influenced by several factors, including pH and the presence of substituents.

The study of the hydrolysis of α-D-glucosamine 1-phosphate reveals a distinct relationship between the reaction rate and the pH of the solution. An experimental pH-rate profile for the hydrolysis of this phosphate ester was determined at 100°C, providing insights into the reactivity of different ionic species of the molecule in solution. pacific.edu

The pH-rate profile demonstrates that the rate of hydrolysis is not constant across the pH spectrum. Instead, it exhibits variations that correspond to the different protonated forms of α-D-glucosamine 1-phosphate. The profile suggests that the reactivity of the phosphate ester is dependent on the specific ionic species present at a given pH. pacific.edu

A key feature of the hydrolysis of α-D-glucosamine 1-phosphate is the proposed intramolecular proton transfer to the ester oxygen, which can facilitate the cleavage of the P-O bond. This mechanism is thought to contribute to the reactivity of certain species of the molecule. For instance, the monoanion of α-D-glucosamine 1-phosphate is believed to undergo hydrolysis through a mechanism similar to that of the monoanion of methyl phosphate. However, a notable difference is the enhanced reactivity of one of the α-D-glucosamine 1-phosphate species, which is attributed to the potential for this intramolecular proton transfer. In contrast, the dianionic forms of both methyl phosphate and α-D-glucose-1-phosphate are observed to be relatively unreactive. pacific.edu

The amino group of α-D-glucosamine 1-phosphate plays a crucial role in its hydrolytic behavior, influencing both the ease of P-O and C-O bond cleavage and the position of the maximum rate on the pH-rate profile. pacific.edu

Interactive Data Table: Proposed Hydrolysis Mechanisms for Different Species of α-D-Glucosamine 1-Phosphate

| Species | Proposed Hydrolysis Mechanism | Key Features |

|---|---|---|

| Species I | P-O cleavage with intramolecular proton transfer to ester oxygen. | Facilitated by the proximity of a proton donor. |

| Species II | Similar to the monoanion of methyl phosphate. | Standard hydrolysis mechanism for a monoanionic phosphate ester. |

The hydrolysis of phosphate esters can, in principle, occur via two primary pathways: cleavage of the phosphorus-oxygen (P-O) bond or cleavage of the carbon-oxygen (C-O) bond. The determination of the actual cleavage site is fundamental to understanding the reaction mechanism. For α-D-glucosamine 1-phosphate, it is proposed that the amino group has a significant effect on the relative ease of P-O versus C-O cleavage. pacific.edu

In the context of phosphate ester hydrolysis in general, the prevailing mechanism is often dependent on the specific structure of the ester and the reaction conditions. Nucleophilic attack can occur at either the phosphorus atom, leading to P-O bond cleavage, or at the carbon atom of the ester substituent, resulting in C-O bond cleavage. thieme-connect.de

For α-D-glucosamine 1-phosphate, the presence of the amino group introduces electronic and steric factors that can influence the susceptibility of both the P-O and C-O bonds to nucleophilic attack. The proposed mechanism for certain species of α-D-glucosamine 1-phosphate involves P-O cleavage, which is facilitated by intramolecular proton transfer. pacific.edu This suggests that under specific conditions, the reaction proceeds through the breaking of the bond between the phosphorus atom and the glycosidic oxygen.

The amino group can affect the reaction in several ways. Electronically, it can alter the electron density at the anomeric carbon and the phosphate group, thereby influencing their susceptibility to nucleophilic attack. Sterically, the amino group can hinder or facilitate the approach of a nucleophile. Furthermore, the ability of the amino group to be protonated at different pH values introduces different ionic species into the solution, each with its own characteristic reactivity. pacific.edu

The increased reactivity of one of the ionic species of α-D-glucosamine 1-phosphate, when compared to the corresponding species of methyl phosphate or α-D-glucose-1-phosphate, is a direct consequence of the presence of the amino group. This enhanced reactivity is attributed to the facilitation of proton transfer to the ester oxygen, a mechanism not as readily available in the absence of the amino substituent. pacific.edu

Biological and Pathophysiological Contexts of Alpha D Glucosamine 1 Phosphate

Crucial Role as a Precursor in Complex Macromolecule Biosynthesis

Alpha-D-glucosamine 1-phosphate (GlcN-1-P) is a pivotal metabolic intermediate, serving as a fundamental building block in the biosynthesis of a wide array of essential macromolecules across different biological domains. Its strategic position in cellular metabolism underscores its importance in maintaining structural integrity and mediating various biological processes.

Glycosaminoglycan and Proteoglycan Assembly Pathways

In eukaryotic organisms, GlcN-1-P is a key precursor in the hexosamine biosynthesis pathway, which is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc). veteriankey.com This activated sugar nucleotide is indispensable for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. veteriankey.com GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate, are major components of the extracellular matrix and are often found covalently attached to core proteins, forming proteoglycans. veteriankey.com

The synthesis of UDP-GlcNAc from GlcN-1-P involves a two-step enzymatic process. First, glucosamine-1-phosphate N-acetyltransferase (GNPNAT1) catalyzes the acetylation of GlcN-1-P using acetyl-CoA to produce N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P). wikipedia.orgnih.gov Subsequently, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) facilitates the reaction between GlcNAc-1-P and UTP to generate UDP-GlcNAc. nih.gov This UDP-GlcNAc then serves as the direct donor of N-acetylglucosamine residues for the elongation of GAG chains by various glycosyltransferases. The proper assembly of GAGs and proteoglycans is critical for tissue hydration, lubrication of joints, cell signaling, and maintaining the structural framework of connective tissues. veteriankey.com

Bacterial Cell Wall Component Synthesis (Peptidoglycan, Teichoic Acid, Murein)

In the bacterial domain, GlcN-1-P is a central metabolite for the synthesis of the cell wall, a structure essential for maintaining cell shape and protecting against osmotic lysis. nih.gov It is a key precursor for the biosynthesis of peptidoglycan (also known as murein), a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. nih.govbiologydiscussion.com

The pathway to peptidoglycan synthesis also utilizes UDP-GlcNAc, which is derived from GlcN-1-P. In bacteria, the bifunctional enzyme GlmU, which possesses both glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities, converts GlcN-1-P into UDP-GlcNAc. wikipedia.orgnih.govnih.gov This UDP-GlcNAc is a direct precursor for the synthesis of the glycan strands of peptidoglycan. nih.govresearchgate.net

Furthermore, GlcN-1-P and its derivatives are integral to the synthesis of other bacterial cell wall components, such as teichoic acids. Teichoic acids are anionic glycopolymers found in the cell wall of most Gram-positive bacteria. rsc.orgnih.gov The synthesis of the linkage unit that connects the teichoic acid polymer to the peptidoglycan involves N-acetylglucosamine-1-phosphate. rsc.org

N-linked Glycoprotein Biosynthesis

N-linked glycosylation, a post-translational modification where a glycan is attached to an asparagine residue of a protein, is a fundamental process in all domains of life. creative-biolabs.com This process is crucial for protein folding, stability, and function. creative-biolabs.com The biosynthesis of the precursor oligosaccharide for N-linked glycoproteins also relies on the availability of UDP-GlcNAc, which is synthesized from GlcN-1-P. researchgate.net The initial steps of N-glycan assembly occur on a lipid carrier, dolichol phosphate (B84403), at the endoplasmic reticulum membrane and involve the transfer of GlcNAc residues from UDP-GlcNAc. creative-biolabs.com

Comparative Metabolomics and Distribution Across Biological Domains

This compound is a universally conserved metabolite, indicating its fundamental role in the metabolism of a wide range of organisms, from simple prokaryotes to complex eukaryotes. Its presence across these diverse life forms highlights its ancient evolutionary origin and its indispensable function in core biological pathways.

Occurrence in Prokaryotic Metabolism (e.g., Escherichia coli, Mycobacterium tuberculosis, Staphylococcus aureus, Erwinia amylovora)

In prokaryotes, GlcN-1-P is a central node in the metabolism of amino sugars, linking glycolysis to the synthesis of essential cell envelope components.

Escherichia coli : In this well-studied Gram-negative bacterium, GlcN-1-P is an intermediate in the pathway leading to the synthesis of peptidoglycan and lipopolysaccharide (LPS). wikipedia.orgnih.govnih.gov The enzyme phosphoglucosamine mutase (GlmM) catalyzes the conversion of glucosamine-6-phosphate to GlcN-1-P. nih.gov Subsequently, the bifunctional enzyme GlmU utilizes GlcN-1-P to produce UDP-N-acetylglucosamine, a critical precursor for both peptidoglycan and LPS biosynthesis. wikipedia.orgnih.gov

Mycobacterium tuberculosis : The causative agent of tuberculosis, M. tuberculosis, also utilizes GlcN-1-P in its cell wall synthesis. nih.gov The integrity of the mycobacterial cell wall is crucial for its survival and pathogenesis. While the core pathways are similar to other bacteria, specific enzymes and their regulation may differ, offering potential targets for drug development.

Staphylococcus aureus : This Gram-positive pathogen relies on GlcN-1-P for the synthesis of its thick peptidoglycan layer and wall teichoic acids (WTAs). nih.govunmc.eduplos.org The enzymes involved in the conversion of fructose-6-phosphate (B1210287) to UDP-N-acetylglucosamine via GlcN-1-P are essential for the viability of S. aureus. nih.gov

Erwinia amylovora : This plant pathogenic bacterium, responsible for fire blight disease, also possesses the necessary metabolic pathways involving GlcN-1-P for its cell wall synthesis. The enzyme glucose-1-phosphate uridylyltransferase from Erwinia amylovora has been studied and shown to have activity with glucosamine-1-phosphate. sigmaaldrich.com

Presence in Eukaryotic Metabolism (e.g., Humans, Saccharomyces cerevisiae, Daphnia pulex, Trypanosoma brucei)

In eukaryotes, GlcN-1-P is a key player in the hexosamine biosynthesis pathway, which provides the building blocks for glycosylation reactions that are fundamental to a multitude of cellular processes.

Humans : In humans, GlcN-1-P is an intermediate in the synthesis of UDP-N-acetylglucosamine, a precursor for glycosaminoglycans, proteoglycans, and glycoproteins. veteriankey.comhmdb.ca This pathway is crucial for the maintenance of connective tissues, cartilage, and the extracellular matrix. veteriankey.com The enzyme phosphoacetylglucosamine mutase converts N-acetyl-D-glucosamine 6-phosphate to N-acetyl-alpha-D-glucosamine 1-phosphate, a direct precursor to UDP-GlcNAc. hmdb.ca

Saccharomyces cerevisiae : The baker's yeast, a model eukaryotic organism, utilizes GlcN-1-P in its metabolic pathways for the synthesis of chitin (B13524), a major component of its cell wall, and for N-linked glycosylation of proteins. nih.govdtu.dknih.gov The metabolism of amino sugars in yeast is tightly regulated to ensure proper cell wall integrity and function. researchgate.net

Daphnia pulex : This small crustacean, a key organism in freshwater ecosystems, also possesses the metabolic machinery involving GlcN-1-P. As an arthropod, it requires chitin for its exoskeleton, the synthesis of which depends on the availability of UDP-GlcNAc derived from GlcN-1-P.

Trypanosoma brucei : The parasitic protozoan that causes African trypanosomiasis has a unique and essential surface coat composed of variant surface glycoproteins (VSGs). The biosynthesis of the glycosylphosphatidylinositol (GPI) anchor of these VSGs, as well as N-linked glycosylation, requires precursors derived from the hexosamine pathway, including GlcN-1-P.

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Organism(s) |

| Phosphoglucosamine Mutase (GlmM) | Converts glucosamine-6-phosphate to glucosamine-1-phosphate | Escherichia coli nih.gov |

| Glucosamine-1-phosphate N-acetyltransferase (GlmU - acetyltransferase domain) | Acetylates glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate | Escherichia coli wikipedia.orgnih.gov |

| N-acetylglucosamine-1-phosphate uridyltransferase (GlmU - uridyltransferase domain) | Converts N-acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine | Escherichia coli wikipedia.orgnih.gov |

| Phosphoacetylglucosamine Mutase (PGM3/AGM1) | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate | Humans, Saccharomyces cerevisiae nih.gov |

| UDP-N-acetylglucosamine Pyrophosphorylase (UAP1) | Converts N-acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine | Humans nih.gov |

Table 2: Biological Macromolecules Derived from this compound

| Macromolecule | Function | Biological Domain |

| Glycosaminoglycans (GAGs) | Component of extracellular matrix, tissue hydration, cell signaling | Eukaryotes veteriankey.com |

| Proteoglycans | Structural component of connective tissue, cell adhesion | Eukaryotes veteriankey.com |

| Peptidoglycan (Murein) | Structural component of bacterial cell wall, maintains cell shape | Bacteria nih.govbiologydiscussion.com |

| Teichoic Acid | Component of Gram-positive bacterial cell wall, ion homeostasis | Bacteria rsc.org |

| N-linked Glycoproteins | Protein folding, stability, and trafficking | Eukaryotes, Archaea, some Bacteria creative-biolabs.com |

| Chitin | Structural component of fungal cell walls and arthropod exoskeletons | Eukaryotes (Fungi, Arthropods) |

| Lipopolysaccharide (LPS) | Major component of the outer membrane of Gram-negative bacteria | Bacteria nih.gov |

Identification in Archaeal Metabolic Pathways

While extensive research has detailed the metabolic pathways in bacteria and eukaryotes, the role of this compound in archaea is less defined. However, studies on various archaeal species have identified key enzymes and pathways involved in carbohydrate metabolism that suggest its presence and importance.

Archaea possess unique variations of classical metabolic pathways. For instance, some archaea utilize modified versions of the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways for glucose breakdown. nih.gov Within these modified pathways, the metabolism of amino sugars is crucial for the synthesis of cellular components.

Notably, N-acetyl-D-glucosamine is a known component of the extracellular polymeric substances (EPS) in some archaeal biofilms, such as those from Sulfolobales species. nih.gov The synthesis of this and other amino sugar-containing structures, like pseudomurein in certain methanogens, necessitates the production of activated sugar precursors. nih.gov The formation of these precursors often involves phosphorylated intermediates.

Furthermore, research into archaeal N-glycosylation pathways has identified genes homologous to those in eukaryotic and bacterial systems responsible for creating sugar-nucleotide donors. nih.gov For example, in halophilic Euryarchaeota, enzymes like AglF and AglM are involved in converting glucose-1-phosphate into UDP-glucuronic acid, highlighting the use of phosphorylated sugars in these pathways. nih.gov While direct evidence for this compound is still emerging, the presence of enzymes like hexokinases with broad substrate specificity, including for glucosamine (B1671600), in archaea such as Sulfolobus tokodaii, points towards the likely formation of glucosamine phosphates as metabolic intermediates. nih.gov The subsequent conversion of these intermediates into nucleotide sugars for biosynthesis is a logical and expected metabolic step.

Integration within Broader Cellular Metabolic Networks

Interconnections with Amino Sugar and Nucleotide Sugar Metabolism

This compound is a key intermediate that bridges glycolysis and the biosynthesis of a wide array of essential macromolecules. Its central position lies at the crossroads of amino sugar and nucleotide sugar metabolism. nih.govcreative-proteomics.com The primary route to its formation is through the hexosamine biosynthetic pathway (HBP). nih.gov

The metabolism of amino sugars begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, into glucosamine-6-phosphate. nih.gov This reaction is a critical entry point into amino sugar metabolism. Glucosamine-6-phosphate can then be isomerized to glucosamine-1-phosphate by the enzyme phosphoglucosamine mutase.

Once formed, this compound serves as a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a high-energy donor substrate for glycosylation reactions. nih.gov This conversion is typically a two-step process. First, glucosamine-1-phosphate is acetylated to form N-acetyl-D-glucosamine 1-phosphate. ymdb.ca Subsequently, this acetylated compound reacts with UTP (uridine triphosphate) in a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase, yielding UDP-GlcNAc and pyrophosphate. nih.govymdb.ca UDP-GlcNAc is a central nucleotide sugar used in the synthesis of glycoproteins, glycolipids, and proteoglycans. nih.govfrontiersin.org

Contribution to the Hexosamine Biosynthetic Pathway

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes glucose and glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov this compound is a direct downstream product in this pathway.

The HBP starts with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). frontiersin.orgnih.gov Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA). frontiersin.org Following this, N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate by phosphoacetylglucosamine mutase (AGM). nih.govfrontiersin.org In some organisms, an alternative pathway exists where glucosamine-6-phosphate is first isomerized to glucosamine-1-phosphate, which is then acetylated to N-acetylglucosamine-1-phosphate.

Regardless of the precise order of acetylation and isomerization, the resulting N-acetyl-alpha-D-glucosamine 1-phosphate is the immediate precursor for the final step of the HBP. nih.govfrontiersin.org This step, catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP), involves the reaction of N-acetyl-alpha-D-glucosamine 1-phosphate with UTP to produce UDP-GlcNAc. frontiersin.org The availability of UDP-GlcNAc is critical for proper protein glycosylation and other cellular functions. nih.govnih.gov

Metabolic Flux Analysis and Pathway Regulation

Metabolic flux analysis has been instrumental in understanding the flow of metabolites through the HBP and its intricate regulation. The activity of the HBP is tightly controlled and responsive to the availability of key nutrients like glucose, glutamine, acetyl-CoA, and UTP. nih.gov

The primary regulatory point of the HBP is the enzyme GFAT, which is subject to feedback inhibition by UDP-GlcNAc. frontiersin.org This ensures that the production of UDP-GlcNAc is matched to cellular demand. When UDP-GlcNAc levels are high, GFAT is inhibited, reducing the flux into the pathway. Conversely, when UDP-GlcNAc levels are low, GFAT becomes more active, increasing the production of glucosamine-6-phosphate and subsequently this compound.

Studies have shown that increasing the flux through the HBP, for instance by supplementing with glucosamine, can lead to increased levels of UDP-GlcNAc. nih.gov This increased flux can have significant effects on cellular processes. For example, in the context of peripheral arterial disease, activation of the HBP by glucosamine has been shown to promote angiogenesis. ahajournals.org

Advanced Analytical Methodologies for Research and Characterization of Alpha D Glucosamine 1 Phosphate

Chromatographic Techniques for Detection and Quantification in Biological Matrices

Chromatographic methods provide the necessary separation and sensitivity to resolve and measure hexosamine phosphates from intricate biological samples. Techniques such as HPLC, LC-MS/MS, and HPAEC-PAD are pivotal in this field.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of hexosamine phosphates. To overcome the challenge of poor retention on common reverse-phase columns, pre-column derivatization is often employed. One established method involves derivatization with o-phthaldialdehyde (OPA), which allows for the separation of hexosamine and hexosamine-phosphate derivatives on a reverse-phase column with distinct retention times. capes.gov.br This approach enables quantification in biological samples with a total analysis time of around 30 minutes, effectively separating the analytes from interfering free amino acids. capes.gov.br

Another strategy uses 9-fluorenylmethyl chloroformate (FMOC-Cl) as a derivatizing agent, enabling fluorescence detection which significantly enhances sensitivity. nih.gov This method has been validated for determining glucosamine (B1671600) in human and rat plasma and urine, achieving a lower limit of quantification (LLOQ) of 50 ng/mL. nih.gov The separation is typically performed on a C18 reversed-phase column using a gradient mobile phase of acetic acid and acetonitrile. nih.gov

Table 1: HPLC Methods for Hexosamine Phosphate (B84403) Analysis

| Analyte | HPLC Column | Mobile Phase | Derivatizing Agent | Detection | LLOQ | Citation |

|---|---|---|---|---|---|---|

| Hexosamine Phosphates | Reverse-phase | Not specified | o-phthaldialdehyde (OPA) | Not specified | Not specified | capes.gov.br |

| Glucosamine | C18 (100 x 4.6 mm, 3 µm) | 0.1% acetic acid/acetonitrile gradient | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence (Ex: 263 nm, Em: 315 nm) | 50 ng/mL | nih.gov |

| Glucosamine HCl | Phenomenex Luna amino (150 x 4.6 mm, 5 µm) | Acetonitrile-phosphate buffer (75:25, v/v, pH 7.50) | None | UV (195 nm) | 0.149 mg/mL | researchgate.net |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for quantifying glucosamine phosphates. nih.gov The high polarity of these compounds presents a challenge for retention on standard reversed-phase HPLC columns, necessitating derivatization. nih.gov An effective strategy involves pre-column derivatization with alkanoic anhydrides, such as octanoic anhydride (B1165640), which improves chromatographic retention. nih.gov

This derivatization allows for the separation and quantification of isomers like GlcN-1-P and glucosamine-6-phosphate (GlcN-6-P). nih.govsielc.com Using LC-MS/MS, specific mass transitions can be monitored for each analyte, enabling individual quantification even when chromatographic peaks overlap. For instance, after derivatization with octanoic anhydride, GlcN-1-P can be detected by monitoring specific parent and product ion transitions. nih.gov This method has been successfully applied to detect GlcN-1-P in bacterial cell extracts, demonstrating its utility in complex biological systems. nih.gov Without derivatization, mixed-mode stationary phase columns can be used to separate GlcN-1-P and GlcN-6-P using a mobile phase of water, acetonitrile, and formic acid, followed by MS detection. sielc.com

Table 2: LC-MS/MS Parameters for Glucosamine Phosphate Analysis

| Analyte | Derivatization | Column | Mass Transition (m/z) | Key Parameters | LLOQ | Citation |

|---|---|---|---|---|---|---|

| GlcN-1-P, GlcN-6-P | Octanoic anhydride | Not specified | Not specified | Negative ion mode, various source and collision parameters | ~25 pmol injection | nih.gov |

| Glucosamine | o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) | Phenomenex ODS (150 x 4.6 mm, 5 µm) | 384 → 118 | Collision Energy: 35 eV | 12 ng/mL (in plasma) | nih.gov |

| GlcN-1-P, GlcN-6-P | None | Primesep S mixed-mode | Not specified | Gradient mobile phase (Water, MeCN, Formic Acid) | Not specified | sielc.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful, direct method for analyzing carbohydrates, including phosphohexoses, without the need for derivatization. thermofisher.comthermofisher.com This technique separates carbohydrates, which are weak acids, at high pH on anion-exchange columns. creative-biolabs.com The separated analytes are then detected with high sensitivity using pulsed amperometry. thermofisher.comcreative-biolabs.com

HPAEC-PAD is particularly well-suited for the direct analysis of the interconversion between hexose-6-phosphates and hexose-1-phosphates, making it an ideal tool for measuring the activities of enzymes like glucosamine-phosphate mutase (GlmM). nih.gov The method demonstrates exceptional sensitivity, with very low detection limits for various phosphohexoses. nih.gov Research has shown that HPAEC-PAD can be more rapid and sensitive than traditional coupled enzyme assays for determining enzyme kinetics. nih.gov For example, the activity of Mycobacterium tuberculosis GlmM on GlcN-6-P was found to be significantly higher when measured by HPAEC-PAD compared to a traditional coupled assay. nih.gov

Table 3: HPAEC-PAD Detection Limits for Phosphohexoses

| Compound | Abbreviation | Detection Limit (pmol) | Citation |

|---|---|---|---|

| alpha-D-Glucosamine 1-phosphate | GlcN-1-P | 0.512 | nih.gov |

| Glucosamine 6-phosphate | GlcN-6-P | 0.415 | nih.gov |

| N-acetylglucosamine 1-phosphate | GlcNAc-1-P | 2.747 | nih.gov |

| N-acetylglucosamine 6-phosphate | GlcNAc-6-P | 1.365 | nih.gov |

| Glucose 1-phosphate | Glc-1-P | 1.486 | nih.gov |

| Glucose 6-phosphate | Glc-6-P | 0.868 | nih.gov |

Development and Application of Enzymatic Assays for Reaction Monitoring

Enzymatic assays are crucial for studying the kinetics of enzymes that synthesize or metabolize GlcN-1-P. These assays are often designed as coupled systems where the product of the primary reaction is converted into a readily detectable substance.

Coupled enzyme assays provide a continuous monitoring system for enzyme activity. nih.gov For reactions involving glucosamine phosphates, a common strategy is to couple the reaction to the production or consumption of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), which can be monitored spectrophotometrically. megazyme.com

Table 4: Coupled Enzymatic Assays for Monitoring Reactions Involving Glucosamine Phosphates

| Primary Enzyme/Reaction | Coupling Enzyme(s) | Measured Product/Substrate | Detection Method | Wavelength | Citation |

|---|---|---|---|---|---|

| Glucosamine-6-phosphate synthase (GlmS) | Glucosamine-6-phosphate N-acetyltransferase (GNA1) | Acetyl-CoA (consumption) | Spectrophotometry | 230 nm | researchgate.net |

| Hexokinase (on Glucosamine) | Glucosamine-6-phosphate deaminase, Phosphoglucose isomerase, Glucose-6-phosphate dehydrogenase | NADPH (production) | Spectrophotometry | 340 nm | megazyme.com |

| Phosphate-generating enzymes | Sucrose (B13894) phosphorylase, Phosphoglucomutase, Glucose-6-Phosphate Dehydrogenase | NADPH (production) | Fluorometry | Ex: 535 nm, Em: 587 nm | sigmaaldrich.com |

The final step in many coupled enzymatic assays is the detection of a chromogenic or fluorogenic product. Spectrophotometric methods are widely used, most commonly by tracking the change in absorbance at 340 nm corresponding to the conversion between NAD(P)H and NAD(P)+. megazyme.com For instance, the formation of GlcN-6-P can be linked to the production of NADPH, which results in an increase in absorbance at 340 nm. megazyme.com Another spectrophotometric approach for measuring glucosamine-6-phosphate synthase activity involves quantifying the release of coenzyme A using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid)), which produces a colored product. researchgate.net

Fluorometric assays offer enhanced sensitivity compared to their spectrophotometric counterparts. sigmaaldrich.comnih.gov These assays can measure phosphate released from enzymatic reactions. In one such kit, inorganic phosphate reacts with sucrose to form glucose-1-phosphate, which is then enzymatically oxidized to generate a product that reacts with a probe to yield a highly fluorescent molecule (excitation/emission ≈ 535/587 nm). sigmaaldrich.com This method provides a linear detection range between 50 and 250 picomoles of phosphate. sigmaaldrich.com Another fluorometric assay uses a specific phosphate sensor that exhibits increased fluorescence (excitation/emission ≈ 540/590 nm) upon binding to inorganic phosphate, allowing for the detection of phosphate concentrations as low as 0.1 µM. aatbio.com These sensitive methods are invaluable for studying the kinetics of enzymes that release phosphate from substrates like α-D-glucosamine 1-phosphate.

Table 5: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| GlcN-1-P | This compound |

| GlcN-6-P | Glucosamine 6-phosphate |

| G-6-P | Glucose 6-phosphate |

| Glc-1-P | Glucose 1-phosphate |

| GlcNAc-1-P | N-acetylglucosamine 1-phosphate |

| GlcNAc-6-P | N-acetylglucosamine 6-phosphate |

| HPLC | High-Performance Liquid Chromatography |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| HPAEC-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection |

| OPA | o-phthaldialdehyde |

| FMOC-Cl | 9-fluorenylmethyl chloroformate |

| LLOQ | Lower Limit of Quantification |

| GlmM | Glucosamine-phosphate mutase |

| NADH | Nicotinamide adenine dinucleotide (reduced) |

| NADPH | Nicotinamide adenine dinucleotide phosphate (reduced) |

| GNA1 | Glucosamine-6-phosphate N-acetyltransferase |

| CoA | Coenzyme A |

Spectroscopic Methods for Structural and Mechanistic Elucidation

Advanced spectroscopic techniques are indispensable for the detailed characterization of α-D-glucosamine 1-phosphate, providing critical insights into its structure, conformational dynamics, and interactions with biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding and Anomerization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying α-D-glucosamine 1-phosphate and related compounds at an atomic level. It is particularly crucial for elucidating the anomeric configuration, which is fundamental to the molecule's biological recognition and binding properties.

While non-phosphorylated D-glucosamine exists in solution as an equilibrium mixture of α- and β-anomers, the phosphorylation at the anomeric C1 carbon locks α-D-glucosamine 1-phosphate into the α-conformation. nih.gov This structural rigidity is a key determinant of its function as a substrate in metabolic pathways. nih.gov Studies on the parent compound, D-glucosamine, demonstrate the utility of NMR in monitoring anomeric states. For protonated cationic glucosamine (GlcNH+), the α-anomer is dominant, whereas the β-form is the major anomer for the neutral, non-protonated form (GlcN0). nih.govresearchgate.net

¹H NMR spectroscopy can precisely quantify the ratio of anomers in solution by integrating the distinct signals of their anomeric protons, which resonate at different chemical shifts and exhibit characteristic coupling constants (³JH-1,H-2). nih.gov For instance, in N-acetylglucosamine derivatives, the α-anomer is characterized by a doublet at approximately 4.8 ppm with a coupling constant of ~3.7 Hz, which is clearly distinguishable from the β-anomer. nih.gov This methodology is foundational for confirming the stereochemical purity of α-D-glucosamine 1-phosphate and for studying its interactions with enzymes, where the precise conformation of the sugar phosphate is critical for binding to the active site.

Table 1: Representative ¹H NMR Anomeric Signals for Glucosamine Derivatives

| Anomer | Typical Chemical Shift (δ) | Typical Coupling Constant (³JH-1,H-2) | Source |

|---|---|---|---|

| α-Anomer | ~4.80 - 5.3 ppm | ~3.7 Hz | researchgate.netnih.gov |

| β-Anomer | ~4.70 - 4.8 ppm | > 8.0 Hz | researchgate.netnih.gov |

Note: Chemical shifts are dependent on the solvent and specific molecular structure.

Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific analytical method used for the structural confirmation and quantification of α-D-glucosamine 1-phosphate. The technique involves the ionization of the target molecule, selection of its corresponding precursor ion, and subsequent fragmentation through collision-induced dissociation to generate a unique mass spectrum of product ions.

The analysis of α-D-glucosamine 1-phosphate (exact mass: 259.045703 Da) by MS/MS provides a characteristic fragmentation pattern that serves as a structural fingerprint. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ has a measured mass-to-charge ratio (m/z) of 260.053. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of 258.0384. nih.gov

The fragmentation of these precursor ions yields diagnostic product ions. A prominent fragmentation pathway for sugar phosphates is the neutral loss of the phosphoric acid group (H₃PO₄; 98 Da). The resulting fragments help to confirm the identity and structure of the analyte, distinguishing it from isomers such as glucosamine-6-phosphate. nih.gov Unlike glucosamine-6-phosphate, which can exist in both α- and β-anomeric forms, α-D-glucosamine 1-phosphate typically yields a single, sharp peak in liquid chromatography-mass spectrometry (LC-MS) analysis due to its fixed anomeric center. nih.gov

Table 2: MS/MS Fragmentation Data for α-D-Glucosamine 1-Phosphate

| Ion Mode | Precursor Ion Type | Precursor m/z | Major Product Ions (m/z) | Source |

|---|---|---|---|---|

| Positive | [M+H]⁺ | 260.053 | 242, 224, 126, 116 | nih.gov |

| Negative | [M-H]⁻ | 258.0384 | 240, 96.9, 78.9 | nih.gov |

This detailed fragmentation analysis is crucial for metabolic studies, enabling the unambiguous identification of α-D-glucosamine 1-phosphate in complex biological mixtures and allowing researchers to track its role in cellular processes. nih.gov

Chemical Synthesis and Derivatization Strategies for Research Applications

Established Synthetic Routes for α-D-Glucosamine 1-Phosphate

The chemical synthesis of α-D-glucosamine 1-phosphate is a foundational process for accessing this important biological intermediate. One of the early and notable syntheses was reported in the Journal of the American Chemical Society, which laid the groundwork for subsequent work in the field. acs.org The general approach involves the phosphorylation of a suitably protected glucosamine (B1671600) derivative at the anomeric (C-1) position, followed by deprotection to yield the final product.

A common strategy begins with D-glucosamine hydrochloride. The amino and hydroxyl groups, except for the anomeric hydroxyl, are protected to ensure regioselective phosphorylation. The choice of protecting groups is critical to the success of the synthesis, with benzyl (B1604629) and acetyl groups being common choices. Once the protecting groups are in place, the anomeric hydroxyl group is phosphorylated. Various phosphorylating agents can be employed, such as diphenyl phosphochloridate or dibenzyl phosphochloridate, often in the presence of a base like pyridine. The resulting phosphotriester is then deprotected to yield the dihydrogen phosphate (B84403). The final deprotection step typically involves catalytic hydrogenation to remove benzyl groups or mild basic hydrolysis for acetyl groups. The stereochemistry at the anomeric center must be carefully controlled to obtain the desired α-anomer.

The enzymatic synthesis of α-D-glucosamine 1-phosphate has also been explored, for instance, using cellodextrin phosphorylase for the creation of related polysaccharides. sigmaaldrich.com

Table 1: Key Steps in a Typical Chemical Synthesis of α-D-Glucosamine 1-Phosphate

| Step | Description | Common Reagents |

| 1. Protection | Protection of amino and hydroxyl groups of D-glucosamine. | Benzyl bromide (BnBr), Acetic anhydride (B1165640) (Ac₂O) |

| 2. Phosphorylation | Introduction of the phosphate group at the anomeric carbon. | Diphenyl phosphochloridate, Dibenzyl phosphochloridate, Pyridine |

| 3. Deprotection | Removal of protecting groups to yield the final product. | Catalytic hydrogenation (e.g., Pd/C, H₂), Sodium methoxide (B1231860) (NaOMe) |

Synthetic Methodologies for N-acetyl-alpha-D-Glucosamine 1-Phosphate

N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P) is a key metabolite in the biosynthesis of N-linked glycoproteins and bacterial cell wall components. researchgate.net Its synthesis can be achieved through both chemical and enzymatic methods.

Chemically, GlcNAc-1-P can be synthesized from N-acetyl-D-glucosamine (GlcNAc). A simplified and cost-effective method for preparing the GlcNAc precursor involves the N-acetylation of D-glucosamine hydrochloride in methanol (B129727) using acetic anhydride. scispace.com This high-purity GlcNAc can then be used in subsequent phosphorylation steps. The synthesis of GlcNAc-1-P itself often starts with a fully protected GlcNAc derivative, such as the peracetylated or benzylated form, to ensure the selective phosphorylation of the anomeric hydroxyl group. Similar to the synthesis of the non-acetylated compound, phosphorylation is followed by deprotection steps to yield the target molecule. acs.org

Enzymatically, N-acetyl-α-D-glucosamine 1-phosphate is produced from α-D-glucosamine 1-phosphate and acetyl-CoA by the enzyme glucosamine-1-phosphate N-acetyltransferase. wikipedia.org This enzyme is a key player in the metabolism of amino sugars. wikipedia.org

Table 2: Comparison of Synthetic Approaches for N-acetyl-α-D-Glucosamine 1-Phosphate

| Approach | Description | Key Features |

| Chemical Synthesis | Multi-step process involving protection, phosphorylation, and deprotection of N-acetyl-D-glucosamine. | Allows for large-scale production and structural modifications. |

| Enzymatic Synthesis | Utilizes glucosamine-1-phosphate N-acetyltransferase to catalyze the acetylation of α-D-glucosamine 1-phosphate. | Highly specific, yielding the natural stereoisomer under mild conditions. |

Design and Synthesis of Analogues for Mechanistic Probes and Inhibitor Discovery

To investigate the enzymes that process α-D-glucosamine 1-phosphate and its derivatives, researchers have designed and synthesized a variety of analogues. These molecules often replace key functional groups with more stable isosteres to probe enzyme mechanisms or to act as inhibitors.

C-glycosyl analogues, where the anomeric oxygen is replaced by a methylene (B1212753) group (CH₂), are resistant to enzymatic hydrolysis, making them excellent tools for studying glycosyltransferases and glycosidases. The synthesis of C-glycosyl phosphate and phosphonate (B1237965) analogues of N-acetyl-α-D-glucosamine 1-phosphate has been reported. researchgate.netresearchgate.nettandfonline.comtandfonline.com

A common strategy for synthesizing these analogues starts from a readily available C-allyl glycoside of N-acetyl-D-glucosamine. researchgate.net The synthesis of α-C-ethylene phosphate and phosphonate, as well as α-C-methylene phosphate analogues of N-acetyl-α-d-glucosamine 1-phosphate, has been achieved starting from a common perbenzylated 2-acetamido-2-deoxy-α-C-allyl glucoside. tandfonline.com The introduction of the phosphate or phosphonate moiety is typically accomplished in the final steps of the synthesis. researchgate.nettandfonline.com For instance, an alcohol intermediate can be treated with phosphorus oxychloride (POCl₃) to introduce the phosphate group. researchgate.nettandfonline.com Alternatively, a two-step phosphorylation process involving iPr₂N(OBn)₂ and subsequent oxidation can be used. tandfonline.com For the phosphonate analogue, the alcohol is first converted to a bromide, which is then reacted with a phosphite (B83602) reagent. researchgate.nettandfonline.com A general synthetic scheme is outlined below.

Table 3: General Synthetic Scheme for C-Glycosyl Analogues

| Step | Transformation | Reagents and Conditions | Reference |

| 1 | Deprotection of acetyl groups and protection with benzyl groups. | i. MeONa, MeOH; ii. NaH, BnBr, DMF | researchgate.net |

| 2 | Oxidative cleavage of the allyl group to an aldehyde. | OsO₄, NaIO₄, THF/H₂O | researchgate.net |

| 3 | Reduction of the aldehyde to a primary alcohol. | NaBH₄, CH₂Cl₂/MeOH | researchgate.net |

| 4a (Phosphate) | Phosphorylation of the alcohol. | POCl₃, THF, then H₂O | researchgate.net |

| 4b (Phosphonate) | Conversion of alcohol to bromide, then phosphonylation. | i. CBr₄, PPh₃; ii. P(OEt)₃ | researchgate.nettandfonline.com |

| 5 | Final deprotection (hydrogenolysis). | H₂, Pd/C, MeOH, AcOH | researchgate.nettandfonline.com |

More recent work has focused on the synthesis of glycosyl β-1C-(phosphino)-phosphonates as stable analogues of glycosyl diphosphates. nih.gov These compounds are designed to mimic the transition state of glycosyl transfer reactions. nih.gov

The replacement of a hydroxyl group with a fluorine atom can have profound effects on the biological activity of a molecule due to fluorine's high electronegativity and small size. Fluorinated analogues of N-acetyl-D-glucosamine are valuable for probing carbohydrate-protein interactions and can act as inhibitors of glycosyltransferases. beilstein-archives.orgnih.gov

The synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogues has been described, often starting from deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose precursors. beilstein-archives.orgnih.gov Nucleophilic fluorination, often using diethylaminosulfur trifluoride (DAST), is a common method for introducing fluorine at specific positions, such as C3, C4, or C6. nih.govnih.gov For instance, the primary hydroxyl group at C6 can be fluorinated with DAST. nih.gov The synthesis of a 3-fluoro-N-acetyl-d-glucosamine analogue involved the preparation of benzyl-2-acetamido-2-deoxy-α-d-glucopyranoside, followed by a series of protection, fluorination, and deprotection steps. nih.gov

The evaluation of these fluorinated analogues has shown varied effects. For example, a fluorine-containing glucosamine analogue was found to significantly inhibit hyaluronan synthesis in pancreatic cancer cells. nih.gov In contrast, some fluorinated phosphonate analogues of glucosamine-6-phosphate, while designed as mimics, showed decreased activity in activating the glmS riboswitch compared to their non-fluorinated counterparts, suggesting that the hydrogen bonding capabilities of the original hydroxyl group are crucial for activity in that specific system. acs.org

Table 4: Examples of Fluorinating Reagents and Their Applications

| Reagent | Abbreviation | Application in Glucosamine Analogue Synthesis | Reference |

| Diethylaminosulfur trifluoride | DAST | Nucleophilic deoxyfluorination of hydroxyl groups at C4 and C6. | beilstein-archives.orgnih.gov |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxofluor | Used for nucleophilic fluorination reactions. | researchgate.net |

Emerging Research Areas and Future Perspectives in Alpha D Glucosamine 1 Phosphate Studies

Discovery and Characterization of Novel Enzymes and Metabolic Pathways Involving alpha-D-Glucosamine 1-Phosphate

A key area of emerging research is the identification and characterization of previously unknown enzymes and metabolic routes that utilize this compound or its close derivatives. These discoveries are reshaping our understanding of carbohydrate metabolism, particularly in microorganisms.

In the human gut bacterium Bacteroides thetaiotaomicron, a novel N-glycan metabolic pathway has been identified. researchgate.netnih.gov A key enzyme in this pathway, β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033), intracellularly converts its substrate into α-D-mannose 1-phosphate and N-acetyl-D-glucosamine. researchgate.netnih.gov This phosphorylase-dependent pathway is more energy-efficient for the bacterium compared to conventional pathways that rely on ATP-dependent hexokinases. nih.gov Similar pathways are suggested to exist in other intestinal anaerobic bacteria. nih.gov

Research into antibiotic biosynthesis has also uncovered new enzymes. In the butirosin (B1197908) biosynthetic cluster, the BtrD enzyme has been identified as a glucose-1-phosphate/glucosamine-1-phosphate nucleotidylyltransferase. nih.gov This enzyme catalyzes the formation of UDP-D-glucosamine from D-glucosamine-1-phosphate and UTP, and can also use dTTP as a nucleotide substrate and D-glucose-1-phosphate as a sugar phosphate (B84403) substrate. nih.gov The discovery of BtrD homologues in the gene clusters for other antibiotics like teicoplanin and mitomycin C suggests that many biosynthetic pathways for secondary metabolites possess their own specific nucleotidylyltransferases. nih.gov

Furthermore, the quest for novel biopolymers and enzymatic synthesis methods has led to the discovery of unique enzymes like acholetin phosphorylase (AchP). nih.gov This enzyme can synthesize a novel biopolymer, poly-β-1,3-N-acetylglucosamine (acholetin), using N-acetyl-D-glucosamine 1-phosphate (GlcNAc-1-P) as the donor substrate. nih.gov This discovery highlights the untapped potential within the glycoside phosphorylase family for creating new biomaterials. nih.gov

| Enzyme Name | Source Organism | Function | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|---|

| β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (BT1033) | Bacteroides thetaiotaomicron | Key enzyme in N-glycan catabolism | β-1,4-d-mannosyl-N-acetyl-d-glucosamine, Phosphate | α-D-mannose 1-phosphate, N-acetyl-D-glucosamine | researchgate.netnih.gov |

| Glucose-1-phosphate/glucosamine-1-phosphate nucleotidylyltransferase (BtrD) | Butirosin-producing organism | Supply of a glycosyl donor in antibiotic biosynthesis | This compound, UTP/dTTP | UDP-D-glucosamine, PPi | nih.gov |

| Acholetin phosphorylase (AchP) | Acholeplasma laidlawii (hypothesized) | Synthesis and degradation of a novel biopolymer | N-acetyl-D-glucosamine 1-phosphate, N-acetyl-D-glucosamine | poly-β-1,3-N-acetylglucosamine, Phosphate | nih.gov |

Development of Advanced Research Tools and Molecular Probes for In Situ Analysis

Progress in understanding the roles of this compound is critically dependent on the development of advanced analytical tools. A significant advancement is the use of high-performance anion-exchange chromatography coupled with a pulsed amperometric detector (HPAEC-PAD). nih.gov This method allows for the direct, rapid, and highly sensitive analysis of the interconversion of hexose-6-phosphates and hexose-1-phosphates, including glucosamine-1-phosphate and glucosamine-6-phosphate. nih.gov It offers a substantial improvement over traditional coupled enzyme assays, which can be less direct and prone to interference. The HPAEC-PAD method has been successfully used to measure the activity of enzymes like N-acetylglucosamine-phosphate mutase (AGM) and glucosamine-phosphate mutase (GlmM). nih.gov

Another powerful tool is the development of high-throughput screening methods for enzyme discovery. To identify the novel acholetin phosphorylase, researchers designed a substrate-flexible, high-throughput functional screen. nih.gov Such screening platforms are essential for exploring the vast sequence space of carbohydrate-active enzymes in genomic and metagenomic databases, accelerating the discovery of enzymes with novel activities that can be harnessed for biocatalysis and synthetic biology. nih.gov

| Tool/Method | Principle | Application | Advantage | Reference |

|---|---|---|---|---|

| HPAEC-PAD | Anion-exchange chromatography with electrochemical detection | Direct measurement of phosphohexomutase activity (e.g., GlmM, AGM) | High sensitivity, speed, and specificity compared to coupled assays | nih.gov |

| High-Throughput Functional Screening | Substrate-flexible screening of enzyme libraries | Discovery of novel carbohydrate-active enzymes (e.g., AchP) | Rapidly identifies new enzyme functions from large sequence databases | nih.gov |

Computational Modeling and Systems Biology Approaches to Predict Metabolic Fluxes

Computational tools are becoming indispensable for integrating complex datasets and predicting the behavior of metabolic networks involving this compound. Molecular modeling, for example, has been employed to visualize the interactions between the enzyme GlmU and its substrate glucosamine-1-phosphate, as well as the inhibitor glucose-1-phosphate. nih.gov Using tools like Chai Discovery and PyMol, researchers can predict the specific amino acid residues within the active site that interact with the sugar phosphates, providing a structural basis for observed enzyme inhibition. nih.gov

On a larger scale, systems biology approaches like genome-scale metabolic models (GEMs) are being used to understand metabolic diversity and evolution. dtu.dk By reconstructing and comparing GEMs across different yeast species, researchers can trace the evolution of pathways, such as those for N-acetyl-D-glucosamine catabolism, which involves the related metabolite glucosamine-6-phosphate. dtu.dk These models can predict metabolic capabilities and pinpoint how network structure and enzyme evolution drive phenotypic variations. dtu.dk

Integrative databases that combine information on metabolism, gene regulation, and signaling transduction also represent a powerful systems biology tool. zhaolab.org The HRGRN database for Arabidopsis, for instance, allows researchers to build and visualize subnetworks, tracing relationships from a metabolite like N-acetyl-alpha-D-glucosamine 1-phosphate to the enzymes that produce it and the subsequent reactions it participates in. zhaolab.org Such platforms are crucial for generating hypotheses about metabolic flux and regulatory control on a system-wide level. zhaolab.org

Q & A

Q. What enzymatic assays are commonly used to detect or quantify alpha-D-glucosamine 1-phosphate in biological samples?

this compound can be detected using coupled enzymatic assays. For example, hexokinase (HK) phosphorylates D-glucosamine in the presence of ATP to form glucosamine-6-phosphate, which is then deaminated by glucosamine-6-phosphate deaminase (GNPDA) to fructose-6-phosphate and ammonia. Phosphoglucose isomerase (PGI) further converts fructose-6-phosphate to glucose-6-phosphate, allowing spectrophotometric quantification via NADPH formation . A typical reagent preparation includes:

| Component | Volume |

|---|---|

| Buffer (R1) | 1.10 mL |

| NADP+/ATP/PVP (R2) | 0.22 mL |

| HK/G6P-DH/PGI (R3) | 19.25 mL |

Q. What is the role of this compound in bacterial cell wall biosynthesis?

this compound is a precursor in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a key component of bacterial peptidoglycan and teichoic acids. The enzyme glucose-1-phosphate thymidylyltransferase catalyzes its conversion to dTDP-D-glucosamine, which is further modified into UDP-GlcNAc via acetylation and epimerization .

Q. How does this compound participate in glycoprotein synthesis?